molecular formula C24H31ClN2O2 B10833659 Monoaryl-1,2-diamine derivative 2

Monoaryl-1,2-diamine derivative 2

Cat. No.: B10833659
M. Wt: 415.0 g/mol
InChI Key: XRVVTNJDVWWYSU-UHFFFAOYSA-N
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Description

Monoaryl-1,2-diamine derivative 2 is a compound belonging to the class of 1,2-diamines, which are characterized by the presence of two amino groups attached to adjacent carbon atoms in an aromatic ring. These compounds are valuable building blocks in organic synthesis and have significant applications in various fields, including medicinal chemistry, material science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monoaryl-1,2-diamine derivative 2 can be achieved through several methods. One common approach involves the reductive amination of amino acid-derived β-keto esters using simple amines or α-amino esters. This method employs acetic acid and sodium cyanoborohydride as the additive and reducing agents, respectively . Another innovative route involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines, which forms substituted 1,2-diamines in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing commercially available precursors and efficient catalytic systems to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Monoaryl-1,2-diamine derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often employ halogenated compounds or sulfonyl chlorides under basic conditions .

Major Products

The major products formed from these reactions include imines, nitroso derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Monoaryl-1,2-diamine derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Monoaryl-1,2-diamine derivative 2 can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

3-[3-(4-chloroanilino)-4-[cyclopropylmethyl(propyl)amino]phenyl]pentanoic acid

InChI

InChI=1S/C24H31ClN2O2/c1-3-13-27(16-17-5-6-17)23-12-7-19(18(4-2)15-24(28)29)14-22(23)26-21-10-8-20(25)9-11-21/h7-12,14,17-18,26H,3-6,13,15-16H2,1-2H3,(H,28,29)

InChI Key

XRVVTNJDVWWYSU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=C(C=C(C=C2)C(CC)CC(=O)O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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